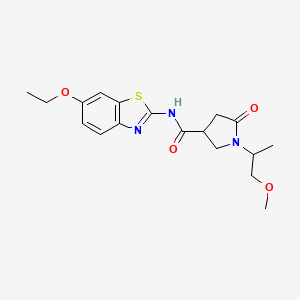![molecular formula C22H20N4O B4747146 N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B4747146.png)
N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-phenyl-4-quinolinecarboxamide
Descripción general
Descripción
N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-phenyl-4-quinolinecarboxamide, commonly known as DMQX, is a chemical compound that belongs to the class of quinolinecarboxamides. It is a potent and selective antagonist of the ionotropic glutamate receptor, which is involved in the regulation of synaptic transmission and plasticity in the central nervous system. DMQX has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Mecanismo De Acción
DMQX acts as a non-competitive antagonist of the ionotropic glutamate receptor by binding to a specific site on the receptor and preventing the influx of calcium ions into the postsynaptic neuron. This leads to a reduction in the excitatory neurotransmission and a decrease in the neuronal activity, which may be beneficial in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
DMQX has been shown to produce a range of biochemical and physiological effects in various animal models and in vitro systems. It has been reported to reduce the severity and frequency of seizures in animal models of epilepsy, to protect against neuronal damage and cell death in models of stroke and neurodegeneration, and to enhance cognitive function and memory in healthy animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMQX has several advantages as a research tool, including its high potency and selectivity for the ionotropic glutamate receptor, its well-established synthesis method, and its ability to produce consistent and reproducible effects in various experimental systems. However, DMQX also has some limitations, such as its potential toxicity and off-target effects, which need to be carefully considered when designing and interpreting experiments.
Direcciones Futuras
There are several potential future directions for the research on DMQX and its therapeutic applications. These include the development of new analogs and derivatives with improved pharmacological properties, the investigation of its effects on other neurotransmitter systems and signaling pathways, and the exploration of its potential use in combination with other drugs or therapies for the treatment of various neurological disorders. Additionally, further studies are needed to elucidate the precise mechanisms underlying the effects of DMQX and to identify potential biomarkers and therapeutic targets for these conditions.
Aplicaciones Científicas De Investigación
DMQX has been widely used as a research tool to investigate the role of ionotropic glutamate receptors in various physiological and pathological processes. It has been shown to block the activity of both AMPA and kainate receptors, which are involved in the regulation of synaptic plasticity and excitotoxicity. DMQX has also been used to study the mechanisms underlying epilepsy and other neurological disorders, as well as to develop new therapeutic strategies for these conditions.
Propiedades
IUPAC Name |
N-[(1,5-dimethylpyrazol-3-yl)methyl]-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c1-15-12-17(25-26(15)2)14-23-22(27)19-13-21(16-8-4-3-5-9-16)24-20-11-7-6-10-18(19)20/h3-13H,14H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYFXPOIKNEIEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24795298 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-{[(4-bromo-2-thienyl)carbonyl]amino}benzoate](/img/structure/B4747070.png)
![(4-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B4747072.png)


![4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4747085.png)
![2-bromo-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4747094.png)

![2-(4-butoxyphenyl)-5-(4-isopropylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4747113.png)
![3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B4747126.png)
![N-(3-{N-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4747140.png)

![2-bromo-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-6-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B4747147.png)

![2-(2-bromo-4-chlorophenoxy)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4747149.png)